Cas no 123843-65-2 (2,6-Difluoro-4-methoxybenzoic acid)
2,6-Difluoro-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluoro-4-methoxybenzoic acid
- Strontiumhexafluoro-2,4-pentanedionate
- RARECHEM AL BO 2258
- 4-Carboxy-3,5-difluoroanisole, 2,6-Difluoro-p-anisic acid
- 2,6-Difluoro-4-methoxybenzoic acid 97%
- 2,6-DIFLUORO-4-METHOXYBENZOIC ACID, 98% MIN.
- PS-6462
- J-004988
- Z645299590
- MFCD02949623
- CL8013
- SY061049
- 2,6-difluoro-4-methoxy-benzoic Acid
- LGHVYSAINQRZJQ-UHFFFAOYSA-N
- CS-W016826
- AM82963
- DTXSID70380821
- Benzoic acid, 2,6-difluoro-4-methoxy-
- 2,6-Difluoro-4-methoxybenzoic acid, 97%
- FT-0676814
- SCHEMBL1646977
- EN300-96249
- 123843-65-2
- AKOS008901442
- DTXCID00331846
- 2,6-DIFLUORO-4-METHOXYBENZOICACID
- AK-928/12490007
-
- MDL: MFCD02949623
- Inchi: 1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
- InChI Key: LGHVYSAINQRZJQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C(=O)O)F)OC
Computed Properties
- Exact Mass: 188.02900
- Monoisotopic Mass: 188.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Color/Form: powder
- Density: 1.399±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 184-188 °C
- Boiling Point: 232.0±35.0 ºC (760 Torr),
- Flash Point: 94.1±25.9 ºC,
- Refractive Index: 1.504
- Solubility: Very slightly soluble (0.88 g/l) (25 º C),
- PSA: 46.53000
- LogP: 1.67160
- Solubility: Insoluble in water
2,6-Difluoro-4-methoxybenzoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S36/37
-
Hazardous Material Identification:
- Safety Term:S26-S36/37/39-S36/37
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2,6-Difluoro-4-methoxybenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Difluoro-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 008924-1g |
2,6-Difluoro-4-methoxybenzoic acid, 98% |
123843-65-2 | 98% | 1g |
$29.00 | 2023-09-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY956-1g |
2,6-Difluoro-4-methoxybenzoic acid |
123843-65-2 | 95+% | 1g |
594.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY956-100mg |
2,6-Difluoro-4-methoxybenzoic acid |
123843-65-2 | 95+% | 100mg |
100CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY956-5g |
2,6-Difluoro-4-methoxybenzoic acid |
123843-65-2 | 95+% | 5g |
2019.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY956-250mg |
2,6-Difluoro-4-methoxybenzoic acid |
123843-65-2 | 95+% | 250mg |
204CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700053-1G |
2,6-Difluoro-4-methoxybenzoic acid |
123843-65-2 | 97% | 1G |
¥522.38 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808492-5g |
2,6-Difluoro-4-methoxybenzoic acid |
123843-65-2 | 97% | 5g |
825.30 | 2021-05-17 | |
| Matrix Scientific | 008924-500mg |
2,6-Difluoro-4-methoxybenzoic acid, 98% |
123843-65-2 | 98% | 500mg |
$17.00 | 2023-09-11 | |
| Matrix Scientific | 008924-5g |
2,6-Difluoro-4-methoxybenzoic acid, 98% |
123843-65-2 | 98% | 5g |
$103.00 | 2023-09-11 | |
| TRC | D451883-10mg |
2,6-Difluoro-4-methoxybenzoic Acid |
123843-65-2 | 10mg |
$ 50.00 | 2022-06-05 |
2,6-Difluoro-4-methoxybenzoic acid Suppliers
2,6-Difluoro-4-methoxybenzoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2,6-Difluoro-4-methoxybenzoic acid
Comprehensive Overview of 2,6-Difluoro-4-methoxybenzoic acid (CAS No. 123843-65-2): Properties, Applications, and Industry Insights
2,6-Difluoro-4-methoxybenzoic acid (CAS No. 123843-65-2) is a fluorinated aromatic carboxylic acid derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its methoxy and difluoro substituents, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry. The growing demand for fluorinated building blocks in drug discovery has propelled interest in this molecule, particularly for its role in modulating bioavailability and metabolic stability.
In recent years, the 2,6-Difluoro-4-methoxybenzoic acid structure has garnered attention due to its compatibility with cross-coupling reactions and click chemistry applications. Researchers frequently search for "CAS 123843-65-2 solubility" or "synthesis of difluoromethoxy benzoic acids," reflecting its utility in creating biologically active compounds. The compound's logP value (approximately 2.1) and pKa (around 3.8) are critical parameters for formulators developing novel API intermediates.
The agrochemical sector has also adopted 2,6-Difluoro-4-methoxybenzoic acid as a precursor for herbicide formulations, aligning with the industry's shift toward eco-friendly fluorochemicals. Google Trends data reveals increased queries for "fluorine in crop protection" and "methoxybenzoic acid derivatives," underscoring its multidisciplinary importance. Analytical techniques like HPLC purity testing (typically >98%) and NMR characterization are essential for quality control during production.
From a green chemistry perspective, manufacturers now emphasize solvent-free synthesis routes for 123843-65-2 to reduce environmental impact. This aligns with the EU's REACH regulations and the pharmaceutical industry's push for sustainable intermediates. Patent databases show a 40% increase in filings referencing this compound since 2020, particularly for kinase inhibitor scaffolds and PET tracer development.
Thermal stability studies indicate 2,6-Difluoro-4-methoxybenzoic acid decomposes at 218°C, making it suitable for high-temperature reactions. Its crystalline form (white to off-white powder) is stable under ambient storage conditions, though suppliers recommend desiccated environments for long-term preservation. The compound's hydrogen bonding capacity (two acceptor sites) contributes to its versatility in cocrystal engineering.
Emerging applications include its use in liquid crystal materials and OLED precursors, responding to the electronics industry's demand for fluorine-containing semiconductors. Laboratory safety protocols highlight the importance of PPE compliance when handling powdered forms, though it carries standard GHS classification for carboxylic acids. Current market analyses project 6.2% CAGR growth for similar fine fluorine chemicals through 2030.
For analytical chemists, 123843-65-2 presents distinct mass spectrometry fragmentation patterns (major peak at m/z 173) and UV-Vis absorption maxima at 254 nm. These characteristics facilitate its identification in complex matrices. The compound's regioselective reactivity allows targeted modifications at the carboxyl group while preserving the difluoromethoxy moiety—a feature exploited in prodrug design.
Recent publications in ACS Medicinal Chemistry Letters demonstrate its incorporation into COX-2 inhibitors, addressing popular searches about "non-steroidal anti-inflammatory drug development." Meanwhile, the flavors & fragrances industry explores its potential as a synthetic precursor for modified benzoate esters with enhanced olfactory properties.
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